

# Application Notes: Flow Cytometry for T-Cell Response to BNT162b2 Vaccination

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## Compound of Interest

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## Introduction

The BNT162b2 mRNA vaccine has been a cornerstone in the global effort to combat the COVID-19 pandemic. A thorough understanding of the cellular immune response it elicits is crucial for evaluating vaccine efficacy, longevity of protection, and for the development of next-generation vaccines. Flow cytometry is an indispensable tool for the detailed characterization of T-cell responses, enabling multiparametric analysis at a single-cell level. This document provides detailed protocols for assessing SARS-CoV-2-specific T-cell responses following BNT162b2 vaccination, focusing on Activation-Induced Marker (AIM) assays and Intracellular Cytokine Staining (ICS).

## Key Concepts

- **Activation-Induced Markers (AIM):** Upon recognition of their cognate antigen presented by antigen-presenting cells (APCs), T-cells upregulate a specific set of surface molecules. These markers, such as CD69, CD134 (OX40), and CD137 (4-1BB), can be used to identify and quantify antigen-specific T-cells.[\[1\]](#)[\[2\]](#)
- **Intracellular Cytokine Staining (ICS):** This technique allows for the detection of cytokines produced by T-cells following antigenic stimulation. By blocking protein transport, cytokines accumulate within the cell and can be stained with fluorescently labeled antibodies. Commonly analyzed cytokines for a Th1-biased response, typical of viral infections and mRNA vaccination, include interferon-gamma (IFN- $\gamma$ ), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-2 (IL-2).[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Memory T-Cell Differentiation:** Long-term immunity is dependent on the formation of memory T-cells. Flow cytometry can distinguish between different memory subsets, such as central memory (TCM), effector memory (TEM), and terminally differentiated effector memory re-expressing CD45RA (TEMRA) cells, based on the expression of markers like CCR7 and CD45RA.[\[6\]](#)

## Quantitative Summary of T-Cell Responses to BNT162b2 Vaccination

The following tables summarize quantitative data on T-cell responses to BNT162b2 vaccination from various studies. These data highlight the magnitude and nature of the cellular immunity induced by the vaccine.

Table 1: CD4+ T-Cell Responses

Timepoint Post-Vaccination	Marker/Cytokine	Percentage of CD4+ T-cells (Mean/Median)	Study Reference
7 days post-dose 2	IL-2+	0.12%	<a href="#">[5]</a>
7 days post-dose 2	IFN-γ+	0.08%	<a href="#">[5]</a>
12 weeks post-dose 2	AIM+ (CD69+, OX40+)	74% of individuals showed a response	<a href="#">[7]</a>
6 months post-dose 2	Spike-specific	Maintained but contracted from peak	
1 month post-dose 3	IL-2+	Increased from pre-booster levels	<a href="#">[5]</a>
1 month post-dose 3	IFN-γ+	Increased from pre-booster levels	<a href="#">[5]</a>

Table 2: CD8+ T-Cell Responses

Timepoint Post-Vaccination	Marker/Cytokine	Percentage of CD8+ T-cells (Mean/Median)	Study Reference
7 days post-dose 2	IFN- $\gamma$ +	Peaked at this timepoint	<a href="#">[5]</a>
12 weeks post-dose 2	AIM+ (CD69+, CD137+)	73% of individuals showed a response	<a href="#">[7]</a>
6 months post-dose 2	Spike-specific	Maintained but contracted from peak	
1 month post-dose 3	IFN- $\gamma$ +	Boosted from pre-booster levels	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Combined Activation-Induced Marker (AIM) and Intracellular Cytokine Staining (ICS) Assay

This protocol has been optimized for the simultaneous detection of T-cell activation markers and intracellular cytokines in response to SARS-CoV-2 spike protein stimulation.[\[3\]](#)

#### 1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the cells and resuspend in complete RPMI medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine).
- Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be >90%.[\[4\]](#)

#### 2. In Vitro Stimulation

- Seed  $1-2 \times 10^6$  PBMCs per well in a 96-well round-bottom plate.[\[4\]](#)
- Prepare stimulation cocktails:

- Unstimulated Control: Complete RPMI medium with DMSO (vehicle control).
- Antigen-Specific Stimulation: Overlapping peptide pools covering the SARS-CoV-2 spike protein (e.g., 1 µg/mL per peptide).[\[1\]](#)[\[2\]](#)
- Positive Control: Staphylococcal enterotoxin B (SEB) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
- Add co-stimulatory antibodies (e.g., anti-CD28, 1 µg/mL) to all wells except the unstimulated control.[\[3\]](#)
- Incubate for 4 hours at 37°C, 5% CO<sub>2</sub>.[\[3\]](#)
- Add a protein transport inhibitor (e.g., Brefeldin A, 1 µl/ml) to all wells.[\[3\]](#)
- Continue incubation for an additional 18-20 hours.[\[3\]](#)[\[5\]](#)

### 3. Staining

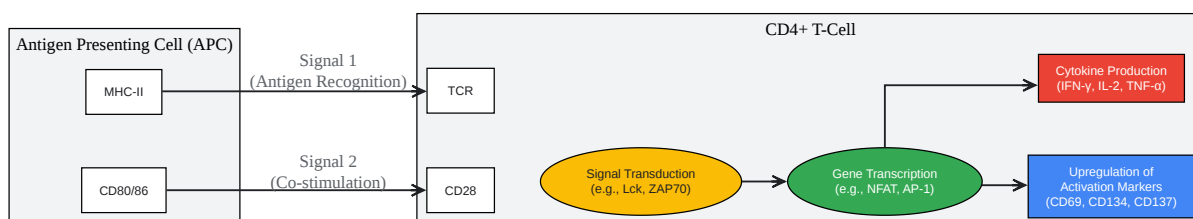
- Surface Staining:
  - Wash cells with FACS buffer (PBS with 2% FBS).
  - Stain for dead cells using a viability dye (e.g., Zombie Green) for 15 minutes at room temperature.[\[1\]](#)[\[2\]](#)
  - Wash cells and then add a cocktail of fluorochrome-conjugated antibodies for surface markers. A typical panel would include:
    - Lineage markers: CD3, CD4, CD8
    - Activation markers: CD69, CD134 (OX40), CD137 (4-1BB)
    - Memory markers: CD45RA, CCR7
  - Incubate for 30 minutes at 4°C in the dark.[\[1\]](#)[\[2\]](#)
- Intracellular Staining:

- Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[8]
- Add a cocktail of fluorochrome-conjugated antibodies for intracellular targets:
  - Cytokines: IFN- $\gamma$ , TNF- $\alpha$ , IL-2
- Incubate for 30 minutes at 4°C in the dark.

#### 4. Data Acquisition and Analysis

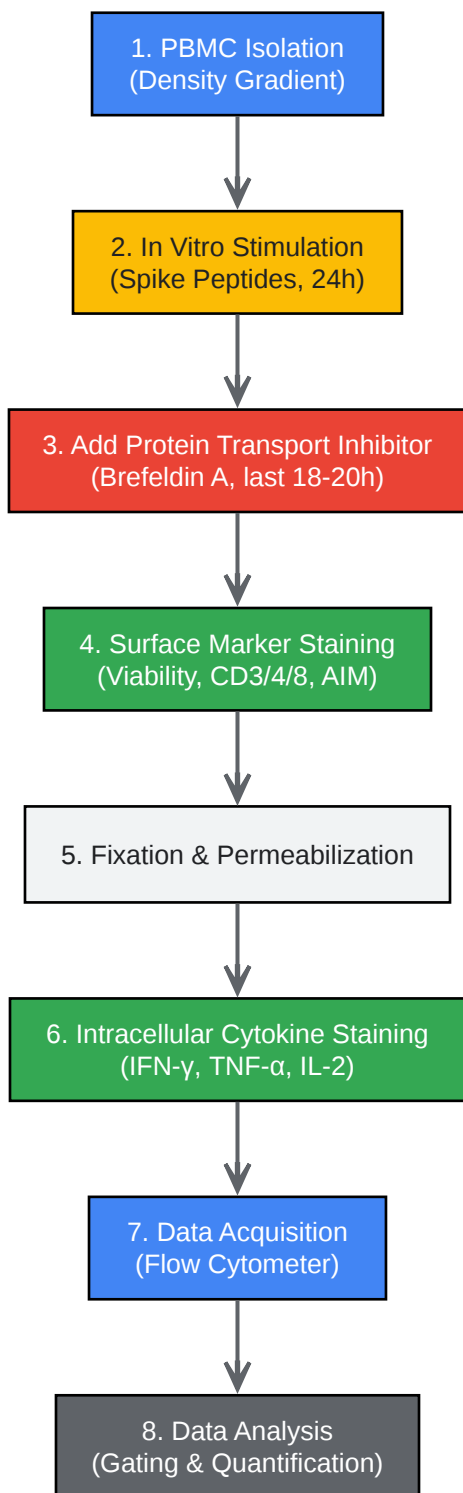
- Wash the cells and resuspend in FACS buffer.
- Acquire events on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 lymphocyte events) for robust statistical analysis.
- Analyze the data using flow cytometry analysis software. The gating strategy should sequentially identify lymphocytes, singlets, live cells, CD3+ T-cells, and then CD4+ and CD8+ subsets. Within each subset, quantify the percentage of cells expressing activation markers and/or cytokines in response to stimulation, subtracting the background from the unstimulated control.

## Visualizations



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Caption: Simplified T-cell activation signaling pathway.



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Caption: Experimental workflow for AIM and ICS flow cytometry.

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